1-ethynyl-1H-1,2,3-benzotriazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynyl-1H-1,2,3-benzotriazole is a heterocyclic compound that features a benzene ring fused with a triazole ring. This compound is of significant interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and industry. The presence of an ethynyl group attached to the triazole ring further enhances its reactivity and utility in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethynyl-1H-1,2,3-benzotriazole can be synthesized through various methods. One common approach involves the reaction of 1H-1,2,3-benzotriazole with acetylene in the presence of a suitable catalyst. This reaction typically requires elevated temperatures and pressures to proceed efficiently. Another method involves the use of ethynyl halides, which react with 1H-1,2,3-benzotriazole under basic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors has also been explored to enhance the efficiency and scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethynyl-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can yield hydrogenated derivatives of the compound.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
1-Ethynyl-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 1-ethynyl-1H-1,2,3-benzotriazole exerts its effects involves its interaction with various molecular targets. The ethynyl group allows the compound to form strong covalent bonds with target molecules, thereby inhibiting their activity. This property is particularly useful in the development of enzyme inhibitors and other therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
1H-1,2,3-Benzotriazole: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
Tolyltriazole: Contains a methyl group instead of an ethynyl group, which affects its solubility and reactivity.
Uniqueness: 1-Ethynyl-1H-1,2,3-benzotriazole is unique due to the presence of the ethynyl group, which enhances its reactivity and makes it a valuable intermediate in synthetic chemistry. Its ability to form strong covalent bonds with target molecules also makes it a promising candidate for drug development and other applications .
Eigenschaften
Molekularformel |
C8H5N3 |
---|---|
Molekulargewicht |
143.15 g/mol |
IUPAC-Name |
1-ethynylbenzotriazole |
InChI |
InChI=1S/C8H5N3/c1-2-11-8-6-4-3-5-7(8)9-10-11/h1,3-6H |
InChI-Schlüssel |
ORHPVUWXGYLHOB-UHFFFAOYSA-N |
Kanonische SMILES |
C#CN1C2=CC=CC=C2N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.